I-bu-rG Phosphoramidite

Vue d'ensemble

Description

I-bu-rG Phosphoramidite est un monomère de phosphinamide utilisé dans la synthèse de nucléotides et d'acides nucléiques . Il s'agit d'un élément constitutif essentiel dans la synthèse chimique des oligonucléotides, qui sont essentiels à diverses applications biotechnologiques et médicales . Le composé est connu pour sa grande pureté et sa stabilité, ce qui le rend idéal pour une utilisation dans la synthèse automatisée d'oligonucléotides .

Applications De Recherche Scientifique

I-bu-rG Phosphoramidite has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

I-bu-rG Phosphoramidite is a phosphoramidite monomer . Its primary targets are nucleotides and nucleic acids . These targets play a crucial role in the synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

The key step in the synthetic approach for DNA synthesis involves the reaction of the nucleoside phosphoramidite building block, such as this compound, with the terminal 5′-OH of the oligonucleotide . This interaction results in the formation of internucleotide bonds, which are fundamental in the synthesis of oligonucleotides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of oligonucleotides. This process is of fundamental importance for the production of primers for the polymerase chain reaction (PCR), for oligonucleotide-based drugs, and for numerous other medical and biotechnological applications . The downstream effects include the creation of arbitrary oligonucleotide sequences, which are a cornerstone of biotechnology and a prerequisite for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Pharmacokinetics

It is known that nucleoside phosphoramidites, like this compound, are easily prepared and stable in storage

Result of Action

The result of this compound’s action is the successful synthesis of oligonucleotides. These oligonucleotides can be used in a wide range of applications, from research laboratories to hospitals and industry . They are essential for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the stability of phosphoramidites can be affected by these factors . .

Analyse Biochimique

Biochemical Properties

I-bu-rG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids . It interacts with various enzymes and proteins involved in nucleotide synthesis. For instance, it is used in the phosphoramidite method for oligonucleotide synthesis, where it forms internucleotide bonds . The compound’s interactions with enzymes such as polymerases and ligases are crucial for the successful synthesis of long nucleotide chains . These interactions are typically characterized by the formation of phosphodiester bonds, which are essential for the stability and functionality of nucleic acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it affects the synthesis of RNA and DNA, which are critical for cell function and replication . The compound’s role in nucleotide synthesis can impact gene expression by influencing the availability of nucleotides for transcription and replication . Additionally, its involvement in RNA synthesis can affect cellular metabolism by regulating the production of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of nucleotides and nucleic acids . The compound undergoes a series of chemical reactions to form phosphodiester bonds between nucleotides . This process is facilitated by various enzymes, including polymerases and ligases, which catalyze the formation of these bonds . The compound’s isobutyryl protection group ensures the stability of the guanosine base during the synthesis process, preventing unwanted side reactions . Additionally, this compound can influence gene expression by providing the necessary building blocks for RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can decrease over time, especially when exposed to higher temperatures . Long-term studies have shown that this compound can maintain its functionality for several months when stored properly . Degradation products can form over time, potentially affecting the efficiency of nucleotide synthesis . These temporal effects are crucial for ensuring the reliability and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower dosages, the compound is generally well-tolerated and can effectively participate in nucleotide synthesis . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s efficacy in nucleotide synthesis plateaus beyond a certain dosage . These dosage effects are important for determining the optimal concentration of this compound for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways related to nucleotide synthesis . The compound interacts with enzymes such as polymerases and ligases, which facilitate the formation of phosphodiester bonds between nucleotides . Additionally, it can influence metabolic flux by regulating the availability of nucleotides for RNA and DNA synthesis . The compound’s interactions with cofactors and other biomolecules are essential for maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the nucleus, where it participates in nucleotide synthesis . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it plays a role in nucleotide synthesis . The compound’s targeting signals and post-translational modifications can direct it to specific nuclear compartments . Additionally, this compound can interact with nuclear proteins and enzymes involved in RNA and DNA synthesis . These interactions are crucial for the compound’s activity and function within the cell.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'I-bu-rG Phosphoramidite implique généralement la réaction d'un nucléoside avec un réactif de phosphitylation. Le processus est souvent effectué dans un système à écoulement pour obtenir des rendements quasi-quantitatifs sans besoin de purification . Les conditions de réaction comprennent l'utilisation d'acides doux pour catalyser la formation du phosphoramidite à partir de l'alcool correspondant .

Méthodes de production industrielle : Dans les milieux industriels, la production de l'this compound est optimisée pour la synthèse à grande échelle. Le processus implique l'utilisation de synthétiseurs automatiques pour garantir une qualité de produit constante et des rendements élevés . Les réactifs et les conditions sont soigneusement contrôlés afin de minimiser les impuretés et d'assurer la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : I-bu-rG Phosphoramidite subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des phosphates.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe phosphoramidite est remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'iode et l'eau.

Substitution : Des réactifs tels que le tétrazole sont utilisés pour activer le phosphoramidite en vue d'une substitution nucléophile.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les oligonucléotides avec des squelettes de phosphate modifiés, qui sont essentiels à diverses applications biotechnologiques .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment :

Industrie : This compound est utilisé dans la production de médicaments et d'outils de diagnostic à base d'oligonucléotides.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'activation du groupe phosphoramidite par des acides doux, conduisant à la formation d'un intermédiaire réactif. Cet intermédiaire réagit ensuite avec des nucléophiles, tels que le groupe 5’-hydroxyle d'un oligonucléotide, pour former un produit de triester de phosphite . Le processus est très efficace et permet la synthèse rapide d'oligonucléotides .

Composés similaires :

Bz-rA Phosphoramidite : Utilisé pour la synthèse d'oligonucléotides contenant de l'adénosine.

2’-Fluoro-U Phosphoramidite : Utilisé pour la synthèse d'oligonucléotides contenant de l'uridine avec une stabilité accrue.

Unicité : this compound est unique en raison de sa grande pureté et de sa stabilité, ce qui le rend idéal pour la synthèse automatisée d'oligonucléotides. Sa protection de base isobutyryle assure un couplage efficace et des réactions secondaires minimales, ce qui est crucial pour produire des oligonucléotides de haute qualité .

Comparaison Avec Des Composés Similaires

Bz-rA Phosphoramidite: Used for the synthesis of adenosine-containing oligonucleotides.

2’-Fluoro-U Phosphoramidite: Used for the synthesis of uridine-containing oligonucleotides with enhanced stability.

Uniqueness: I-bu-rG Phosphoramidite is unique due to its high purity and stability, making it ideal for automated oligonucleotide synthesis. Its isobutyryl base protection ensures efficient coupling and minimal side reactions, which is crucial for producing high-quality oligonucleotides .

Propriétés

IUPAC Name |

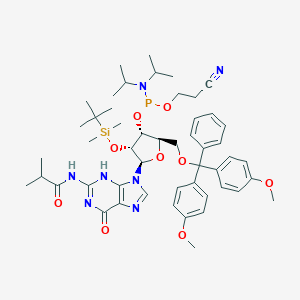

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJKESPHANLWME-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559560 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147201-04-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.